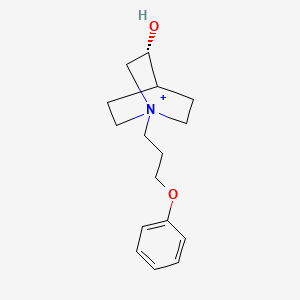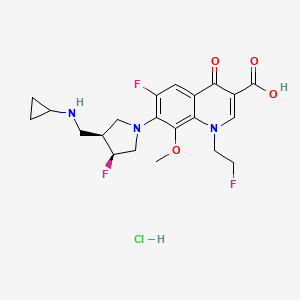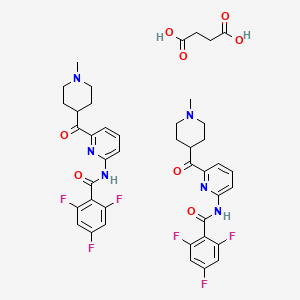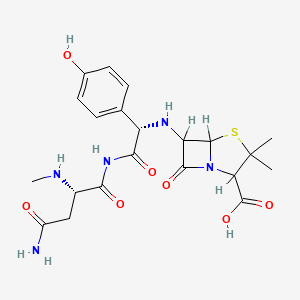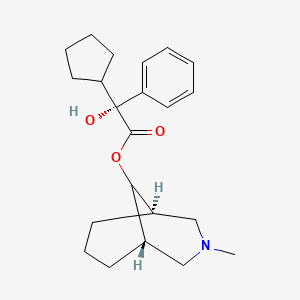
Levo-phencynonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levophencynonate is a muscarinic receptor antagonist.
Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacokinetics
- Levophencynonate, an anticholinergic agent similar to scopolamine, is effective in preventing acute motion sickness. It acts by binding to central muscarinic acetylcholine receptors. Research on its metabolites in humans, using HPLC/Triple TOF MS, identified 13 metabolites in plasma and urine, including various phase I and II products. This research provides a basis for its clinical application and further study (Li et al., 2017).
Neuropharmacology and Neuroprotection
- Studies on different drugs structurally similar to Levophencynonate, such as Levetiracetam and Levosimendan, show neuroprotective properties in various conditions. Levetiracetam was found to improve verbal fluency in patients with partial epilepsy and disfluent speech, indicating a potential off-label application for speech fluency disorders (Sechi et al., 2006). Levosimendan, an inodilator, shows cardioprotective effects against doxorubicin-induced cardiotoxicity, suggesting potential for heart disease management (Efentakis et al., 2020).
Therapeutic Drug Monitoring and Pharmacokinetics
- Research on Levophencynonate's structural analog, Levothyroxine, focuses on developing methods for its quantification in plasma for pre-clinical evaluations. This includes establishing high-performance liquid chromatography methods to understand its pharmacokinetic behavior, which is critical for drug monitoring and assessing drug delivery systems (Permana et al., 2021).
Environmental Impact and Wastewater Treatment
- In relation to Levophencynonate's structural analog, Levofloxacin, studies focus on removing antibiotic traces from pharmaceutical wastewater. This is crucial to address environmental and health concerns like bioaccumulation and antibiotic resistance (El-Maraghy et al., 2020).
Neuropharmacological Research
- Levo-tetrahydropalmatine, structurally similar to Levophencynonate, has been studied for its effects on dopaminergic, serotonergic, and noradrenergic networks. This research enhances our understanding of its potential as a treatment for drug addiction (Liu et al., 2012).
Hemodynamic Effects in Heart Failure
- Studies on Levosimendan, a related compound, explore its sustained hemodynamic effects in patients with decompensated heart failure. This research is significant for heart failure management (Kivikko et al., 2003).
Antiepileptic and Neuroprotective Effects
- Levetiracetam, structurally related to Levophencynonate, has been researched for its antiepileptic and neuroprotective effects, particularly in conditions like traumatic brain injury and stroke. This research highlights its potential beyond epilepsy treatment (Shetty, 2013).
Reproductive Toxicity
- Research on Levetiracetam has investigated its potential toxic effects on the male reproductive system, which is significant for understanding the drug's safety profile in male patients of reproductive age (Baysal et al., 2017).
Synthesis and Production
- Efforts in synthesizing Levodesmethylphencynonate hydrochloride, a compound related to Levophencynonate, focus on finding more economical and environmentally friendly processes. This is crucial for making the drug more accessible and sustainable (Bo-hua, 2011).
Psychiatric Applications
- Phencynonate hydrochloride, closely related to Levophencynonate, has been studied for its antidepressant effects. It may modulate dendritic spine density and regulate neurotransmitter receptors, pointing towards potential psychiatric applications (Zhu et al., 2021).
Eigenschaften
CAS-Nummer |
230313-75-4 |
|---|---|
Produktname |
Levo-phencynonate |
Molekularformel |
C22H31NO3 |
Molekulargewicht |
357.49 |
IUPAC-Name |
(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C22H31NO3/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3/t16-,17+,20?,22-/m0/s1 |
InChI-Schlüssel |
ROZOEEGFKDFEFP-JLPZCGHASA-N |
SMILES |
CN1C[C@H]2CCC[C@H](C2OC([C@@](C3CCCC3)(c4ccccc4)O)=O)C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Levophencynonate; Levo-phencynonate; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



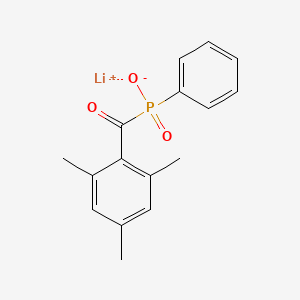
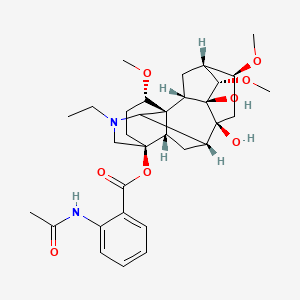
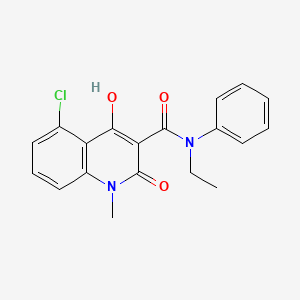
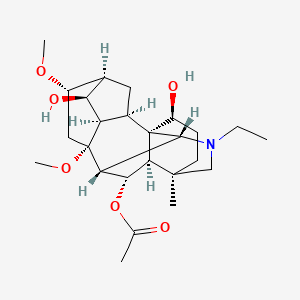
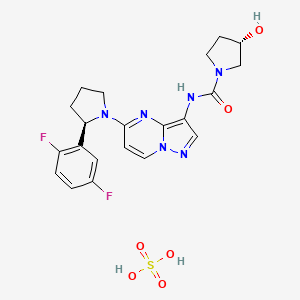
![1-[2-[[(cyclopropylcarbonyl)ethylamino]methyl]-4-(trifluoromethyl)phenyl]-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-aceticacid](/img/structure/B608470.png)
![(S)-2-(1-((6-amino-5-cyanopyrimidin-4-yl)amino)ethyl)-4-oxo-3-phenyl-3,4-dihydropyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B608471.png)
![5-methyl-4-oxo-3-phenyl-2-[(1R)-1-[[5-[6-(sulfamoylamino)-1H-indol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]ethyl]pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B608472.png)
